Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 2-ethyl-3-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-10-7(11)6(4-5-9-10)8(12)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
UYDAMAWXSBVKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents targeting various diseases. Its derivatives have shown promise in:
- Neurological Disorders : Compounds derived from this structure have been investigated for their potential neuroprotective effects.
- Cardiovascular Diseases : Research indicates that derivatives may exhibit properties beneficial for cardiovascular health, potentially acting as enzyme inhibitors involved in disease pathways.
Organic Synthesis
In organic chemistry, this compound acts as an intermediate for synthesizing more complex heterocyclic compounds. Its utility includes:
- Synthesis of Pyridazine Derivatives : this compound can be transformed into various substituted pyridazines through oxidation, reduction, or substitution reactions.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Pyridazinone derivatives |
| Reduction | Alcohol derivatives |
| Substitution | Various substituted pyridazine derivatives |
Material Science
The compound is also being explored for its potential applications in material science:
- Novel Materials Development : Its unique electronic and optical properties make it suitable for developing advanced materials used in electronics and photonics.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of derivatives of this compound. The results showed significant inhibition of neurodegenerative markers in vitro, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Case Study 2: Synthesis of Anticancer Agents
Research conducted on the synthesis of anticancer agents highlighted how this compound derivatives exhibited cytotoxic effects against various cancer cell lines. The structure-function relationship was analyzed to optimize efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate with analogous compounds from the literature:
Key Observations
Substituent Effects on Lipophilicity and Solubility :
- The 2-ethyl group in the target compound increases lipophilicity compared to analogs with H (e.g., methyl 6-chloro derivative) or aromatic substituents (e.g., 4-fluorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Ester Group Variation : Methyl esters (e.g., target compound) are generally more susceptible to enzymatic hydrolysis than ethyl esters (e.g., ethyl 6-chloro analog ), impacting metabolic stability.
Bulkier substituents (e.g., phenyl in ) may sterically hinder interactions in biological targets compared to the smaller ethyl group.
Hydrogen-Bonding and Crystallography :
- The 3-oxo group is conserved across all compounds, enabling hydrogen-bonding interactions that influence crystal packing and supramolecular assembly .
Biological Activity
Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring, characterized by two nitrogen atoms in a five-membered ring. Its molecular formula is with a molecular weight of 182.18 g/mol. The compound contains both a carboxylate group and a ketone functional group, which contribute to its reactivity and biological potential .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate starting materials to form the pyridazine ring.
- Functional Group Modifications : Altering existing functional groups to enhance biological activity.
- Combinatorial Chemistry : Generating diverse derivatives to screen for biological efficacy.
Biological Activities
Research indicates that this compound and its derivatives exhibit a range of biological activities:
Antimicrobial Activity
Derivatives of pyridazine have shown significant antimicrobial effects. For instance, compounds similar to methyl 2-ethyl-3-oxo-2,3-dihydropyridazine have been reported to possess antibacterial properties against various strains of bacteria.
Anti-inflammatory Properties
Some studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. The specific mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines .
Antiviral Potential
Molecular docking studies indicate that this compound may interact with viral proteins, suggesting potential antiviral activity. For example, related compounds have demonstrated efficacy against viruses like the tobacco mosaic virus and herpes simplex virus .
Structure-Activity Relationship (SAR)
The unique arrangement of functional groups in methyl 2-ethyl-3-oxo-2,3-dihydropyridazine enhances its reactivity and biological profile compared to other similar compounds. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-Oxo-1,4-Dihydropyridine-3-Carboxylate | Contains a pyridine ring and carboxylate | Antimicrobial activity |
| 5-Methylpyridazinone | Pyridazinone structure | Antioxidant properties |
| 3-Oxo-6-(p-tolyl)-pyridazine | Substituted pyridazine | Potential anti-inflammatory effects |
The structural modifications in these compounds can lead to varying degrees of biological activity, highlighting the importance of SAR in drug design .
Case Studies
Recent studies have focused on the biological evaluation of methyl 2-ethyl-3-oxo-2,3-dihydropyridazine derivatives:
- Antiviral Screening : A study demonstrated that certain derivatives exhibited high antiviral activity against tobacco mosaic virus with an IC50 value significantly lower than that of standard antiviral agents .
- Anti-HIV Activity : Another research effort identified derivatives with promising anti-HIV activity through high-throughput screening methods, supporting further development as potential therapeutic agents .
Q & A
Q. What are the established synthetic methodologies for Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate?
Answer: The compound is typically synthesized via multi-step esterification and substitution reactions. For example, analogous pyridazine derivatives are prepared by reacting substituted benzaldehydes with methyl esters under reflux conditions, followed by purification via column chromatography. Key steps include:
- Esterification : Use of methyl ester precursors (e.g., methyl 4-hydroxy derivatives) with reagents like 2,3-difluorobenzaldehyde under acidic catalysis .
- Substitution : Introduction of ethyl groups at position 2 via nucleophilic substitution or coupling reactions .
- Crystallization : Final purification using solvent mixtures (e.g., ethanol/water) to achieve high-purity crystals .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Methodological steps include:
- Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 298 K, with data processed via SHELX (e.g., SHELXL for refinement) .
- Structure Solution : Direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement .
- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams and analyzing bond lengths/angles (e.g., C=O bond: ~1.21 Å; C-N: ~1.34 Å) .
Advanced Research Questions
Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?
Answer: Hydrogen bonding patterns are characterized using graph-set analysis and directional parameters:
- Graph-Set Notation : Identify motifs like D (donor), A (acceptor), and R (ring) using Etter’s formalism. For example, N–H···O and O–H···N interactions form chains or rings .
- Geometric Parameters : Measure bond angles (e.g., N–H···O ≈ 160°) and donor-acceptor distances (2.8–3.0 Å) from crystallographic data .
- Thermal Motion : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic hydrogen bonding .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Answer: Discrepancies between experimental and calculated spectra are addressed via:
- Dynamic Effects : Account for tautomerism or ring puckering using variable-temperature NMR .
- DFT Optimization : Compare B3LYP/6-31G(d)-optimized structures with X-ray data to validate conformational preferences .
- Solvent Corrections : Apply PCM (Polarizable Continuum Model) to NMR simulations for solvent-induced shifts .
Q. How are Cremer-Pople parameters used to quantify ring puckering in the dihydropyridazine core?
Answer: The Cremer-Pople formalism defines puckering amplitude (q ) and phase angles (φ ) for six-membered rings:
- Coordinate Calculation : Derive q₂ and q₃ from atomic coordinates using least-squares planes .
- Pseudorotation Analysis : Map phase angles to distinguish chair (φ ≈ 0°) vs. boat (φ ≈ 30°) conformers .
- Case Study : For analogous compounds, puckering amplitudes range from 0.3–0.5 Å, with phase angles indicating minor deviations from planarity .
Q. What computational approaches model the compound’s reactivity in nucleophilic substitution reactions?
Answer: Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to predict reactivity:
- Transition State Analysis : Locate TS structures using QM/MM methods for reactions at position 2 or 4 .
- Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbons with high positive charge) .
- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) via COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
